

# Physical and chemical properties of hemi-Oxanthromicin A

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## Compound of Interest

Compound Name: *hemi-Oxanthromicin A*

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An In-depth Technical Guide to the Physical and Chemical Properties of **hemi-Oxanthromicin A**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **hemi-Oxanthromicin A**, a polyketide natural product. The information is compiled from publicly available data and is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

## Introduction

**hemi-Oxanthromicin A** is a polyketide that has been isolated from *Streptomyces* species. Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities. Understanding the physical and chemical properties of novel polyketides like **hemi-Oxanthromicin A** is a critical first step in evaluating their potential for further development as therapeutic agents or research tools.

## Physical and Chemical Properties

The fundamental physical and chemical properties of **hemi-Oxanthromicin A** are summarized in the table below. This data is essential for its handling, storage, and use in experimental settings.

Property	Value	Source(s)
Molecular Formula	C <sub>18</sub> H <sub>16</sub> O <sub>6</sub>	[1][2]
Molecular Weight	328.3 g/mol	[1][2]
CAS Number	91161-78-3	[1]
Appearance	Solid	
Purity	>95% or >99% by HPLC	
Solubility	Soluble in DMSO and methanol	
Storage Temperature	-20°C	
Melting Point	Data not publicly available.	

## Spectral Data

Detailed experimental spectral data for **hemi-Oxanthromicin A**, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), are not readily available in the public domain. This information is likely detailed in the primary literature by Salim et al. (2014) but is not accessible through standard database searches. The following sections describe the expected spectral characteristics for a molecule with the structure of **hemi-Oxanthromicin A**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals corresponding to aromatic protons, methyl groups, and hydroxyl protons. The chemical shifts and coupling patterns of these signals would be crucial for confirming the connectivity of the molecule.
- <sup>13</sup>C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule, including carbonyl, aromatic, and aliphatic carbons.

## Infrared (IR) Spectroscopy

The IR spectrum of **hemi-Oxanthromicin A** is expected to show characteristic absorption bands for its functional groups. Key expected peaks would include:

- O-H stretching from the hydroxyl groups.
- C=O stretching from the ketone and carboxylic acid groups.
- C=C stretching from the aromatic rings.
- C-O stretching from the ether and hydroxyl groups.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, determined in a suitable solvent like methanol or ethanol, would reveal the electronic transitions within the molecule, characteristic of its chromophores. The extended conjugation in the aromatic system is expected to result in significant absorption in the UV region.

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of **hemi-Oxanthromicin A**. The mass spectrum would show the molecular ion peak  $[M+H]^+$  or  $[M-H]^-$ , and fragmentation patterns could provide further structural information.

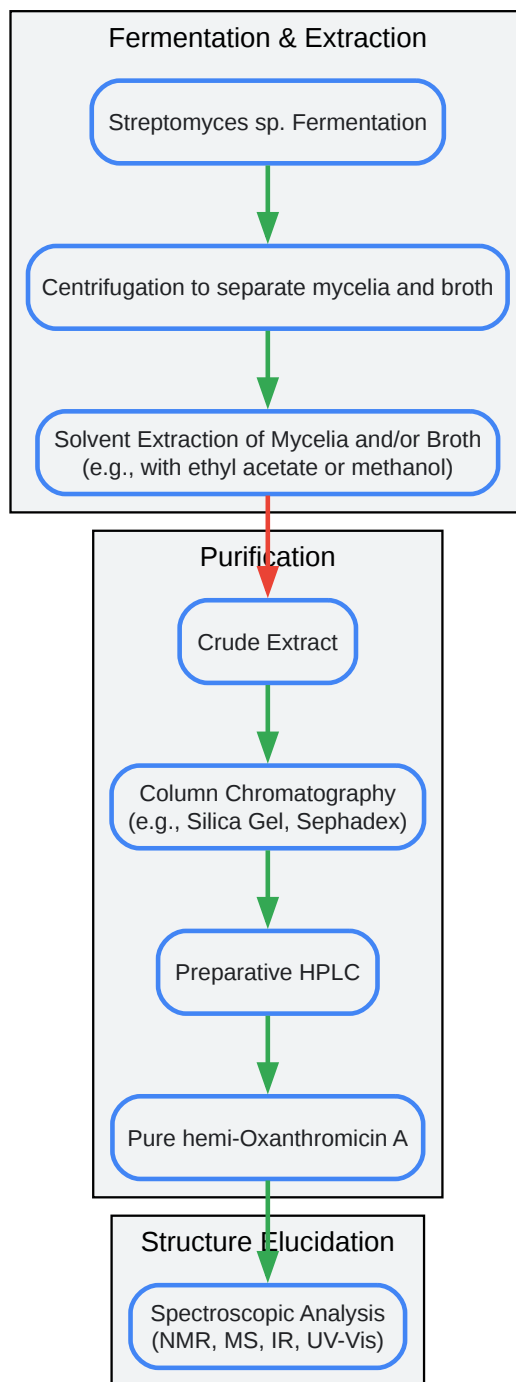
## Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **hemi-Oxanthromicin A** are not publicly available. However, based on general methods for isolating natural products from *Streptomyces*, a representative workflow is described below.

## General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation and purification of a secondary metabolite like **hemi-Oxanthromicin A** from a *Streptomyces* fermentation culture.

## General Workflow for Isolation and Characterization

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Caption: A generalized workflow for the isolation and characterization of **hemi-Oxanthromicin A**.

Methodology:

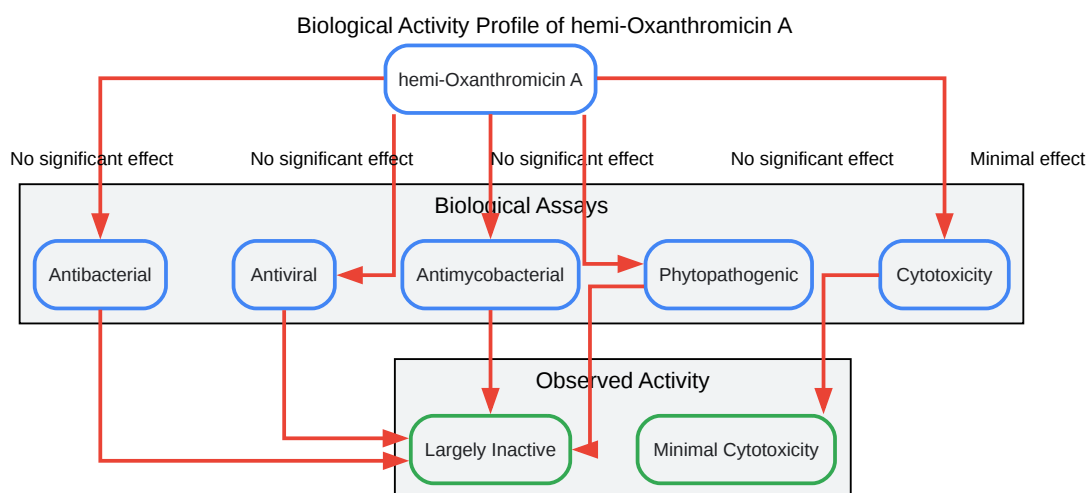
- Fermentation: *Streptomyces* sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites.
- Extraction: The culture broth is separated from the mycelia by centrifugation. Both the supernatant and the mycelial cake are then extracted with an organic solvent (e.g., ethyl acetate, methanol) to obtain a crude extract.
- Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the target compound. This typically involves:
  - Column Chromatography: Initial separation on a stationary phase like silica gel or Sephadex using a gradient of solvents.
  - High-Performance Liquid Chromatography (HPLC): Further purification using preparative HPLC to obtain the pure compound.
- Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic methods as described in Section 3.

## Biological Activity and Signaling Pathways

**hemi-Oxanthromicin A** has been reported to be largely inactive in a range of biological assays. It did not show significant activity in antibacterial, antiviral, antimycobacterial, and phytopathogenic screens. Furthermore, it has been observed to have minimal cytotoxicity.

Consistent with its lack of significant biological activity in the assays performed, there is currently no information available in the public domain regarding any specific signaling pathways modulated by **hemi-Oxanthromicin A**.

The following diagram illustrates the current understanding of the biological activity of **hemi-Oxanthromicin A**.



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Caption: Summary of the reported biological activities of **hemi-Oxanthromicin A**.

## Conclusion

**hemi-Oxanthromicin A** is a structurally interesting polyketide natural product isolated from *Streptomyces* sp. While its fundamental physical and chemical properties have been characterized, detailed spectroscopic data is not widely available. Current evidence suggests a lack of significant biological activity in a range of standard assays. Further research, potentially including the total synthesis of **hemi-Oxanthromicin A** and its analogs, may be necessary to fully explore its chemical space and potential for biological activity. This guide provides a foundational understanding for researchers interested in this and similar natural products.

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## References

- 1. Human Metabolome Database: <sup>1</sup>H NMR Spectrum (1D, 600 MHz, 100%\_DMSO, experimental) (HMDB0014352) [hmdb.ca]
- 2. Human Metabolome Database: <sup>1</sup>H NMR Spectrum (1D, 600 MHz, H<sub>2</sub>O, experimental) (HMDB0000766) [hmdb.ca]
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